Product packaging for Diisopropyl ether(Cat. No.:CAS No. 108-20-3)

Diisopropyl ether

Cat. No.: B094823
CAS No.: 108-20-3
M. Wt: 102.17 g/mol
InChI Key: ZAFNJMIOTHYJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of DIPE in Chemical Synthesis

The synthesis of ethers via the acid-catalyzed dehydration of alcohols is a long-established chemical transformation, with reports dating back to the 16th century for diethyl ether. masterorganicchemistry.com Diisopropyl ether can be prepared through a similar acid-catalyzed synthesis from isopropanol (B130326). sciencemadness.orgmetoree.com The industrial production of DIPE is closely linked to the production of isopropanol (IPA), where it is formed as a byproduct from the hydration of propylene (B89431). wikipedia.orgatamanchemicals.com

Historically, propylene was not a primary feedstock for fuel ethers, but DIPE sourced from IPA production byproducts did find its way into gasoline. ogj.com Patented processes from as early as 1958 describe methods for DIPE manufacture, such as an extract stripping process utilizing propylene and sulfuric acid. google.com Further process developments were patented in the 1970s for preparing DIPE from isopropanol. masterorganicchemistry.com Modern synthesis routes continue to evolve, including two-stage processes that react propylene with isopropanol and then hydrate (B1144303) the resulting DIPE to produce more isopropanol for recycling, creating a more efficient loop. googleapis.comgoogle.com The reaction mechanism for producing DIPE from a secondary alcohol like isopropanol is noted to be more complex than for primary alcohols, facing competition from other reaction pathways. masterorganicchemistry.com

Current Research Significance of this compound (DIPE)

The contemporary research significance of DIPE is multifaceted, driven by its versatile applications and its potential as a more environmentally benign chemical. It is often considered a less toxic alternative to other organic solvents. taylorandfrancis.com A key area of investigation is its use as a "greener" solvent, which could reduce the chemical industry's reliance on more hazardous substances. solubilityofthings.com

A substantial body of current research is dedicated to DIPE's role as a fuel additive. researchgate.net Studies are focused on its oxidation processes and combustion characteristics to validate and optimize its use for producing cleaner-burning fuels that reduce harmful emissions. morressier.com This research has shown that DIPE can improve engine performance while lowering emissions of pollutants like carbon monoxide. researchgate.netresearchgate.net Furthermore, novel synthesis methods for DIPE are an active area of research, including the development of a one-step process from acetone-rich feedstocks and the creation of new catalysts, such as molybdenum phosphide (B1233454) pillared bentonite, to improve the efficiency of DIPE production from isopropyl alcohol dehydration. researchgate.netresearchgate.net

Interdisciplinary Relevance of DIPE Studies

The applications of this compound are not confined to a single field but extend across several disciplines, highlighting its interdisciplinary importance.

In the pharmaceutical sector, DIPE is a widely utilized solvent. chemanalyst.comatamanchemicals.com Its primary roles include the synthesis, extraction, and crystallization of active pharmaceutical ingredients (APIs). chemanalyst.comatamanchemicals.comseqens.com It is particularly effective as an extraction medium for purifying specific compounds during the manufacturing process. chemanalyst.com DIPE is employed in the manufacturing of both standard and highly potent APIs (HPAPIs) under Good Manufacturing Practices (GMP). uab.cat

Its use is also noted in specific laboratory applications, such as in the mobile phase for High-Performance Liquid Chromatography (HPLC) to analyze pharmaceutical substances and in the purification of synthetic peptides. taylorandfrancis.com While the International Council for Harmonisation (ICH) Q3C guideline on residual solvents had previously not established a Permitted Daily Exposure (PDE) for DIPE due to a lack of toxicological data, a more recent risk assessment has proposed a PDE of 0.98 mg/day. nih.gov This finding may support its continued and regulated use in pharmaceutical manufacturing. nih.gov

This compound serves as a valuable chemical intermediate in the synthesis of various agrochemicals. solubilityofthings.com Its utility extends to the formulation of non-pesticidal agricultural products. atamanchemicals.com The agro-industry utilizes DIPE in various processes, leveraging its solvent properties and role as a synthesis building block. metoree.com

DIPE has gained significant recognition as an oxygenate and a high-octane blending component for gasoline. google.comwikipedia.orgogj.com Since the 1970s, oxygenates like DIPE have been incorporated into fuels to replace lead-based octane (B31449) enhancers and to promote more complete combustion, thereby reducing harmful tailpipe emissions. morressier.comtaylorandfrancis.com It is considered a promising additive for cleaner-burning fuels because it blends well with gasoline and helps lower the output of pollutants such as carbon monoxide. morressier.com

Research has demonstrated that blending DIPE into gasoline can enhance engine performance and decrease emissions. researchgate.netresearchgate.net For example, a 2023 study found that gasoline blended with 4% DIPE could improve engine performance and reduce exhaust gases at high engine speeds. researchgate.net Compared to other fuel ethers, DIPE is often regarded as a more environmentally friendly option and shows good compatibility with other gasoline additives and vehicle fuel system materials. ogj.comresearchgate.net Its favorable octane rating and boiling point make it a valuable component in modern fuel technology. ogj.com

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Chemical FormulaC₆H₁₄O wikipedia.orgatamanchemicals.com
Molar Mass102.177 g·mol⁻¹ wikipedia.org
AppearanceColorless liquid nih.govwikipedia.org
OdorSharp, sweet, ether-like nih.govwikipedia.org
Density0.725 g/mL at 25 °C chemicalbook.comwikipedia.org
Melting Point-60 °C (-76 °F) wikipedia.orgsciencemadness.org
Boiling Point68.5 °C (155.3 °F) wikipedia.orgsciencemadness.org
Solubility in Water2 g/L at 20 °C (0.88% by weight) wikipedia.orgatamanchemicals.com
Vapor Pressure119 mmHg at 20 °C wikipedia.orgnoaa.gov
Flash Point-28 °C (-18 °F) noaa.govsolventis.net
Autoignition Temperature443 °C (830 °F) taylorandfrancis.comnoaa.gov

DIPE's properties make it a highly effective and specialized solvent in organic chemistry. atamanchemicals.com It can dissolve a broad spectrum of organic materials, including oils, waxes, fats, and resins. chemicalbook.commetoree.comsilverfernchemical.com A key application is its use in liquid-liquid extractions to remove polar organic compounds, such as phenols and acetic acid, from aqueous solutions, a process aided by its low solubility in water. wikipedia.orgatamanchemicals.com

In the laboratory setting, its wide liquid range makes it a suitable solvent for recrystallization. wikipedia.org It is also used as a solvent for specific reactions, such as Grignard reactions, and for converting thermally unstable bromoboranes into their more stable isopropoxy derivatives. wikipedia.orgimarcgroup.com In some contexts, DIPE is chosen as a safer alternative to diethyl ether due to its properties. taylorandfrancis.comscienceforums.net Its utility also extends to analytical techniques like chromatography and to specialized industrial processes like the metallurgical extraction of metals such as gold and iron. atamanchemicals.comsolventis.netacs.org

Table 2: Summary of this compound (DIPE) Applications
FieldSpecific ApplicationSource
PharmaceuticalsSolvent for API synthesis and crystallization seqens.com
Extraction solvent for API manufacturing chemanalyst.comatamanchemicals.com
Mobile phase component in HPLC taylorandfrancis.com
AgrochemicalsIntermediate in synthesis and formulation metoree.comsolubilityofthings.com
Fuel TechnologyHigh-octane oxygenate additive for gasoline wikipedia.orgogj.com
Component for cleaner-burning fuels to reduce emissions researchgate.netmorressier.com
Organic ChemistrySpecialized solvent for extraction and recrystallization wikipedia.orgatamanchemicals.com
Solvent for Grignard reactions imarcgroup.com
Solvent for paints, waxes, resins, and dyes atamanchemicals.comsolventis.net
Extraction agent in metallurgy solventis.netacs.org

Environmental Science and Green Chemistry Initiatives

This compound (DIPE) occupies a complex position within the fields of environmental science and green chemistry. While it has been explored as a potentially "greener" alternative in some applications due to its lower toxicity compared to certain solvents, its environmental persistence, and significant safety hazards present considerable challenges. taylorandfrancis.comsolubilityofthings.com Research has focused on its environmental fate, its role as a fuel additive, and its classification within green chemistry frameworks, alongside efforts to mitigate its environmental impact through bioremediation.

Role as a Solvent and Fuel Additive

This compound is utilized as a specialized solvent for extracting polar organic compounds from aqueous solutions, such as phenols and acetic acid. atamanchemicals.comwikipedia.org It has been considered a less toxic alternative to other solvents like its historical archetype, diethyl ether. taylorandfrancis.com However, its standing in green chemistry is contentious. Some solvent selection guides classify DIPE as an "undesirable" solvent, recommending alternatives like 2-MeTHF (2-Methyltetrahydrofuran) and MTBE (methyl tert-butyl ether) due to its powerful tendency to form explosive peroxides. whiterose.ac.ukusc.educolorado.edu

As a gasoline additive, DIPE has been recognized for its potential to promote cleaner-burning fuels. morressier.com Oxygenates like DIPE can help reduce harmful exhaust pollutants such as carbon monoxide and volatile organic compounds resulting from incomplete fossil fuel combustion. morressier.com Studies on the oxidation process of DIPE have identified major reaction products like acetone (B3395972), propanal, propene, and isopropyl acetate (B1210297), providing insight into its combustion characteristics. morressier.com

Environmental Fate and Biodegradation

The environmental behavior of DIPE is dictated by its physical and chemical properties. With a high vapor pressure, it is expected to exist primarily as a vapor if released to the air and degrade through reactions with hydroxyl radicals, with an estimated atmospheric half-life of 21 hours. nih.gov If released into soil, DIPE is expected to have high mobility. nih.gov Its volatilization from water surfaces is considered an important fate process, with an estimated half-life of about 3 hours in a model river and 4 days in a model lake. nih.gov The potential for bioaccumulation in aquatic organisms is considered low. nih.gov

Historically, ethers have been known to be resistant to biodegradation. nih.gov However, significant research has demonstrated the potential for microbial degradation of DIPE. The bacterium Mycolicibacterium sp. strain CH28, isolated from pharmaceutical wastewater, has shown the ability to completely mineralize DIPE. cabidigitallibrary.orgbohrium.comu-szeged.hutandfonline.com In laboratory studies, this strain degraded 75 mg/l of DIPE within 42 hours. cabidigitallibrary.orgtandfonline.comresearchgate.net The degradation pathway involves intermediates such as 2-propanol, acetone, and acetate. cabidigitallibrary.orgbohrium.comtandfonline.com This research highlights the potential for bioremediation as a cost-effective and environmentally friendly method for cleaning sites contaminated with DIPE and other fuel oxygenates. bohrium.comtandfonline.com

Environmental Fate Properties of this compound

Property Value / Finding Source(s)
Atmospheric Half-life ~21 hours (reaction with hydroxyl radicals) nih.gov
Vapor Pressure 149 mm Hg at 25 °C nih.gov
Henry's Law Constant 2.3 x 10⁻³ atm-cu m/mole (estimated) nih.gov
Soil Mobility (Koc) 160 (estimated, high mobility) nih.gov
Bioconcentration Factor (BCF) 8 (estimated, low potential) nih.gov
Biodegradability Resistant in some tests, but specific bacteria (Mycolicibacterium sp. strain CH28) can achieve complete mineralization. nih.govcabidigitallibrary.orgtandfonline.comsigmaaldrich.com

Peroxide Formation: A Significant Environmental Hazard

A major issue in the context of environmental science and green chemistry is the propensity of DIPE to form explosive organic peroxides upon exposure to air and light. wikipedia.orgumn.eduprinceton.edu This reaction occurs more readily with DIPE than with diethyl ether due to the presence of secondary carbons adjacent to the ether oxygen. wikipedia.orgsciencemadness.org The formation of these peroxides is accelerated in opened and partially emptied containers. princeton.edu This characteristic makes DIPE a severe peroxide hazard, posing a significant risk of explosion if not managed correctly. umn.eduusc.edu From a green chemistry perspective, this hazard is a substantial drawback, as it violates the principle of designing safer chemicals. The risk associated with peroxide formation often leads to the recommendation of using alternative solvents. wikipedia.orgusc.edu

Green Chemistry Solvent Selection Guide Classification for Ethers

Solvent Classification Reason / Alternative Source(s)
This compound Undesirable Powerful peroxide former. usc.educolorado.edu
Diethyl ether Undesirable Low flash point, peroxide former. usc.educolorado.edu
Tetrahydrofuran (THF) Usable / Undesirable Peroxide former. usc.educolorado.edu
2-Methyltetrahydrofuran (2-MeTHF) Usable / Greener Alternative Preferable to THF and diethyl ether. whiterose.ac.ukusc.edu
tert-Butyl methyl ether (TBME) Usable / Greener Alternative Preferable to THF and diethyl ether. whiterose.ac.ukusc.edu

Sustainable Production Initiatives

Efforts are being made to improve the sustainability of producing and purifying DIPE. Traditional separation of DIPE from isopropyl alcohol and water via extractive distillation is energy-intensive. acs.org Research into hybrid processes, such as combining distillation with pervaporation membranes, has shown promise. acs.org These hybrid methods have been evaluated as superior in terms of energy consumption and total annual cost. acs.org Furthermore, life cycle assessments indicate that hybrid membrane distillation results in lower human toxicity and environmental impact compared to traditional extractive distillation. acs.org Such initiatives align with the green chemistry principle of designing energy-efficient and less hazardous chemical processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O<br>(CH3)2CHOCH(CH3)2<br>C6H14O B094823 Diisopropyl ether CAS No. 108-20-3

Properties

IUPAC Name

2-propan-2-yloxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-5(2)7-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFNJMIOTHYJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O, Array
Record name DIISOPROPYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3232
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DIISOPROPYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021890
Record name Isopropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diisopropyl ether appears as a clear colorless liquid with an ethereal odor. Flash point -18 °F. Less dense than water. Vapors heavier than air., Gas or Vapor; Liquid, Colorless liquid with a sharp, sweet, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sharp, sweet, ether-like odor.
Record name DIISOPROPYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3232
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propane, 2,2'-oxybis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopropyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/534
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DIISOPROPYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ISOPROPYL ETHER
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/78
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Isopropyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0362.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

156 °F at 760 mmHg (USCG, 1999), 68.5 °C, 69 °C, 154 °F
Record name DIISOPROPYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3232
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ISOPROPYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISOPROPYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ISOPROPYL ETHER
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/78
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Isopropyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0362.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

-18 °F (USCG, 1999), -28 °C, -18 °F (-28 °C) (closed cup), -18 °F
Record name DIISOPROPYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3232
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isopropyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/534
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISOPROPYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISOPROPYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ISOPROPYL ETHER
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/78
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Isopropyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0362.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

0.2 % (NIOSH, 2023), Sol of commercial grade in water, 1.71% @ 19 °C; miscible with most organic solvents., Sol in acetone; miscible in ethyl alcohol, ethyl ether, MISCIBLE WITH MOST ORG SOLVENTS, Water solubility = 8,800 mg/l @ 20 °C, Soluble in oxygenated solvents, Solubility in water: poor, 0.2%
Record name DIISOPROPYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3232
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ISOPROPYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISOPROPYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Isopropyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0362.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.724 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7258 @ 20 °C/4 °C, Bulk density: 6.05 lb/gal @ 15.5 °C; similar to ethyl ether in properties but does tend to form peroxides more readily than ethyl ether, Relative density (water = 1): 0.7, 0.73
Record name DIISOPROPYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3232
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ISOPROPYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISOPROPYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ISOPROPYL ETHER
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/78
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Isopropyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0362.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.5 (air= 1), Relative vapor density (air = 1): 3.5
Record name ISOPROPYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISOPROPYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

119 mmHg (NIOSH, 2023), 149.0 [mmHg], 149 mm Hg @ 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 20 °C: 15.9, 119 mmHg
Record name DIISOPROPYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3232
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isopropyl ether
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/534
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ISOPROPYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISOPROPYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ISOPROPYL ETHER
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/78
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Isopropyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0362.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

COMMERCIAL VARIETY MAY CONTAIN APPROX 3% OF ISOPROPYL ALC, LESS THAN 0.01% OF SULFUR & LESS THAN 0.04% OF PEROXIDE., The dehydration of isopropyl alcohol with sulfuric acid produces propylene as an impurity in the production of isopropyl ether. The amounts of propylene by-product will vary with type of catalyst and reaction conditions., Isopropyl ether autooxidizes to form peroxides and hydroperoxides at 20 °C with UV radiation or in the presence of a photosensitizer, eg, benzophenone
Record name ISOPROPYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless volatile liquid, Colorless liquid., Colorless liquid

CAS No.

108-20-3
Record name DIISOPROPYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3232
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diisopropyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2,2'-oxybis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisopropyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.237
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO7Y998826
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ISOPROPYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISOPROPYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ISOPROPYL ETHER
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/78
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Propane, 2,2'-oxybis-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/TZ52C768.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-123 °F (USCG, 1999), -86.8 °C, -60 °C, -123 °F, -76 °F
Record name DIISOPROPYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3232
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ISOPROPYL ETHER
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/624
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIISOPROPYL ETHER
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0906
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ISOPROPYL ETHER
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/78
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Isopropyl ether
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0362.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Advanced Synthetic Methodologies and Mechanistic Studies of Diisopropyl Ether

Catalytic Pathways for Diisopropyl Ether Synthesis

The synthesis of this compound (DIPE) is a significant industrial process, primarily achieved through the catalytic dehydration of isopropanol (B130326) (IPA). This reaction can be guided through various catalytic pathways to optimize yield and selectivity, with different methodologies offering distinct advantages. The choice of catalyst and reaction conditions plays a pivotal role in determining the efficiency of DIPE production.

Dehydration of Isopropanol (IPA)

The dehydration of isopropanol is a key reaction that can lead to the formation of either propylene (B89431) or this compound. The selective synthesis of DIPE is favored under specific catalytic conditions, often involving either acidic ion exchange resins or supported metal oxide catalysts. The reaction pathway is highly dependent on the nature of the active sites on the catalyst surface. Acidic sites are crucial for the etherification reaction to proceed.

Acidic ion exchange resins, particularly macroporous sulfonic acid resins, are effective catalysts for the synthesis of this compound from isopropanol. researchgate.net These solid acid catalysts offer advantages such as ease of separation from the reaction mixture and the potential for continuous processes. The catalytic activity is attributed to the presence of sulfonic acid functional groups (-SO3H) within the resin matrix.

The reaction over acidic ion exchange resins can proceed through two distinct mechanistic pathways, designated as Type I and Type II. researchgate.net The dominant mechanism is determined by the composition of the reaction medium, specifically the ratio of apolar to polar species. researchgate.net

At low ratios of propylene to isopropanol (below 1:1), the Type I mechanism is the predominant pathway for this compound formation. researchgate.net In this mechanism, a cluster of polar isopropanol molecules surrounds the sulfonic acid active sites of the resin. researchgate.net The proton from the sulfonic acid group becomes solvated within this IPA cluster, leading to a reaction environment that resembles homogeneous catalysis. researchgate.net

The key steps of the Type I mechanism are:

Protonation of an isopropanol molecule by the solvated proton to form a protonated alcohol.

Reaction of the protonated alcohol with a propylene molecule from the solution phase to generate a secondary carbocation intermediate.

Nucleophilic attack of another isopropanol molecule from the adsorbed cluster on the carbocation.

Deprotonation to yield this compound.

This mechanism highlights the essential role of a localized high concentration of isopropanol around the catalytic sites.

As the ratio of propylene to isopropanol increases, the reaction transitions to a Type II mechanism. This pathway becomes significant at optimal propylene to IPA ratios for DIPE synthesis. While the search results emphasize the Type I mechanism, the Type II mechanism is understood to involve a more direct interaction of the reactants with the catalyst surface, differing from the solvated proton cluster model of the Type I pathway. In this regime, the surface of the resin is less saturated with isopropanol, allowing for competitive adsorption of propylene.

The mechanistic details of the Type II pathway involve the direct protonation of a propylene molecule adsorbed on a sulfonic acid site to form a surface-bound carbocation. This is then attacked by a nearby isopropanol molecule to form the ether. This mechanism is more aligned with traditional heterogeneous catalytic models.

The ratio of apolar (propylene) to polar (isopropanol) species in the reaction mixture is a critical determinant of the prevailing reaction mechanism. researchgate.net

Low Propylene:IPA Ratio: A high concentration of the polar isopropanol molecules leads to the formation of IPA clusters around the sulfonic acid groups, favoring the Type I mechanism . researchgate.net

High Propylene:IPA Ratio: A higher relative concentration of the apolar propylene molecules leads to a more competitive adsorption on the catalyst surface, favoring the Type II mechanism .

This relationship allows for the tuning of the reaction pathway by adjusting the feed composition to optimize the production of this compound.

Supported metal oxide catalysts represent another important class of materials for the synthesis of this compound from isopropanol. The activity and selectivity of these catalysts are influenced by the nature of the metal oxide, the support material, and the preparation method. Acidic sites on the catalyst surface are generally required for the dehydration of isopropanol to form DIPE. researchgate.net

Detailed Research Findings:

Iron (Fe): Iron oxides supported on gamma-alumina (γ-Al2O3) have demonstrated high selectivity towards this compound. researchgate.net Specifically, a Fe3O4/γ-Al2O3 catalyst prepared at an acidic pH showed significant selectivity for DIPE. researchgate.net In contrast, catalysts prepared under basic conditions were completely selective to propylene. researchgate.net

Copper (Cu): Copper-based catalysts have also been investigated for isopropanol dehydration. While copper catalysts are often associated with dehydrogenation reactions, their properties can be tuned by the support and preparation method to favor dehydration pathways.

Nickel (Ni): Nickel phosphate (B84403) supported on zeolite has been shown to be an effective catalyst for the conversion of isopropanol to this compound. taylorandfrancis.com A study using a zeolite-Ni(H2PO4)2 catalyst achieved an isopropanol conversion of 81.51% with a this compound yield of 40.77% and a selectivity of 33.16%. taylorandfrancis.com The presence of phosphate groups was found to increase the acidity of the catalyst, which in turn enhanced its catalytic activity. taylorandfrancis.com

Zirconium (Zr): Zirconium-based catalysts, such as zirconium phosphate modified natural zeolite, have shown promising results. nih.gov In one study, an 8 mEq/g zeolite-Zr(H2PO4)4 catalyst achieved an isopropanol conversion of 66.73%, with a this compound yield of 35.81% and a selectivity of 47.8%. nih.gov The catalyst also demonstrated good reusability. nih.gov

Interactive Data Table: Catalytic Performance of Supported Metal Oxide Catalysts in Isopropanol Dehydration to this compound

CatalystSupportTemperature (°C)IPA Conversion (%)DIPE Selectivity (%)DIPE Yield (%)
Fe3O4γ-Al2O3250-High-
Zeolite-Ni(H2PO4)2Zeolite15081.5133.1640.77
Zeolite-Zr(H2PO4)4Zeolite15066.7347.835.81
γ-Al2O3-206.85-8.6-
ZrO2-206.85-0-
Supported Metal Oxide Catalysts (e.g., Fe, Cu, Ni, Zr)
Zeolite-Based Catalysts (e.g., Zeolite-Ni(H₂PO₄)₂, Zeolite-Zr(H₂PO₄)₄)

The synthesis of this compound (DIPE) through the dehydration of isopropanol has been effectively achieved using modified zeolite catalysts. Zeolites, with their defined porous structures, serve as excellent supports for catalytic materials. youtube.com Modifications with metal phosphates, such as nickel phosphate and zirconium phosphate, have shown significant promise in enhancing catalytic performance. bcrec.idiau.ir

In one line of research, natural zeolites were modified with nickel phosphate (Ni(H₂PO₄)₂) via an impregnation method. acs.org Prior to impregnation, the natural zeolite was treated with hydrofluoric acid (HF) and hydrochloric acid (HCl). acs.org The resulting Zeolite-Ni(H₂PO₄)₂ catalyst was tested in the dehydration of isopropyl alcohol at 150°C. acs.orgnih.gov The highest catalytic activity was observed with a metal loading of 8 mEq/g, achieving an isopropanol conversion of 81.51% and a DIPE yield of 40.77%. nih.gov

Similarly, zirconium phosphate-modified natural zeolite (Zeolite-Zr(H₂PO₄)₄) has been employed for DIPE production. iau.ir Prepared through a wet impregnation method, these catalysts were also tested at 150°C in a reflux system. iau.irresearchgate.net The catalyst with a metal loading of 8 mEq/g demonstrated the highest performance, with an isopropanol conversion of 66.73%, a DIPE yield of 35.81%, and a selectivity of 47.8%. iau.irresearchgate.net Characterization studies confirmed the successful modification of the natural zeolite structure. iau.ir

Catalytic Performance of Modified Zeolites in Isopropanol Dehydration

Catalyst Metal Loading (mEq/g) IPA Conversion (%) DIPE Yield (%) DIPE Selectivity (%) Source(s)
Zeolite-Ni(H₂PO₄)₂ 8 81.51 40.77 33.16 nih.gov
Zeolite-Zr(H₂PO₄)₄ 8 66.73 35.81 47.8 iau.irresearchgate.net
Acidity Effects on Selectivity and Yield

The acidity of the catalyst is a critical factor influencing the conversion of isopropanol and the selectivity towards this compound. The introduction of phosphate groups into the zeolite structure significantly increases the catalyst's acidity, which in turn enhances its catalytic activity. nih.gov

Catalyst Reusability and Stability

The stability and potential for reuse are crucial for the industrial application of catalysts. Studies on both Zeolite-Ni(H₂PO₄)₂ and Zeolite-Zr(H₂PO₄)₄ have demonstrated their robustness and reusability over multiple reaction cycles.

The Zeolite-Ni(H₂PO₄)₂ catalyst was found to maintain sufficient activity and stability after being reused for three cycles in the dehydration of isopropyl alcohol. acs.orgnih.gov This suggests that the nickel phosphate-based modified zeolite has adequate potential for upscaled production of DIPE. nih.gov

The Zeolite-Zr(H₂PO₄)₄ catalyst also showed good reusability, providing adequate performance for up to four cycles. iau.irresearchgate.net Although a gradual decrease in catalytic activity was observed with each subsequent use, the catalyst remained effective, highlighting its potential for practical applications. iau.irresearchgate.net

Heteropoly Acids as Catalysts

Heteropoly acids (HPAs) are strong, environmentally benign catalysts that have been utilized in various organic syntheses, including reactions relevant to ether production. researchgate.net These compounds, such as H₃PW₁₂O₄₀, can act as highly efficient solid acid catalysts for liquid-phase reactions. researchgate.net

In the context of ether chemistry, HPAs have been investigated for deoxygenation reactions. A study on the decomposition of this compound used a bifunctional catalyst consisting of platinum (Pt) supported on an acidic cesium salt of a Keggin-type heteropoly acid (Cs₂.₅H₀.₅PW₁₂O₄₀). acs.org This research highlights the application of HPA-based systems in the transformation of ethers. The synthesis of HPAs themselves can be achieved through methods like acidification coupled with ether extraction, although this method has safety concerns due to the use of volatile and flammable solvents like diethyl ether. google.comfrontiersin.org Newer, safer methods, such as ion-exchange, have been developed to avoid the use of ether. frontiersin.org The stability of HPAs allows them to be recycled, for instance, by extraction with diethyl ether after a reaction. frontiersin.org

Propylene Hydration and Subsequent IPA Alkylation

Single-Step Conversion from Propylene and Water

The synthesis of this compound can be achieved in a single step from a feed of propylene and water, bypassing the need to isolate isopropyl alcohol (IPA) as an intermediate. afribary.com This process typically utilizes a strong acid catalyst. One such process employs a special strongly acidic ion exchange resin in a fixed-bed reactor. researchgate.net Under optimized conditions of 145°C and 8.0 MPa, a single-pass propylene conversion higher than 48% was achieved. researchgate.net

Another study used Amberlyst 15, an ion-exchange resin catalyst, to synthesize DIPE from propylene and water at temperatures between 70°C and 160°C and pressures up to 60 bar. afribary.com The primary reactions occurring within the catalyst particles are the hydration of propylene to form IPA and the subsequent alkylation of the newly formed IPA with another propylene molecule to produce DIPE. afribary.com A bimolecular dehydration of IPA also contributes to DIPE formation. afribary.com This single-step approach is advantageous as it avoids the difficult conditions required for the direct hydration of propylene to IPA, which suffers from the poor solubility of propylene in water. googleapis.com

Role of Carbocation Intermediates

The acid-catalyzed synthesis of this compound from propylene and water or isopropanol proceeds through a mechanism involving carbocation intermediates. In the presence of an acid catalyst, such as an ion-exchange resin or zeolite, a proton (H⁺) is added to the propylene molecule, forming a secondary carbocation (the isopropyl carbocation). umich.edu

This highly reactive carbocation can then follow one of two main pathways:

Hydration: The carbocation can be attacked by a water molecule. Subsequent deprotonation results in the formation of isopropyl alcohol (IPA). umich.edu

Alkylation: The carbocation can be attacked by the oxygen atom of an already-formed isopropyl alcohol molecule. This nucleophilic attack, followed by the loss of a proton, yields this compound.

The formation of DIPE is therefore intrinsically linked to the presence of IPA in the reaction mixture. The process essentially involves the hydration of propylene to IPA, followed by the alkylation of that IPA with another molecule of propylene, all facilitated by the acid catalyst and the common carbocation intermediate. afribary.com

Investigation of Reaction Kinetics and Thermodynamics

The synthesis and conversion of this compound (DIPE) are governed by complex kinetic and thermodynamic principles. A thorough understanding of these factors is essential for optimizing reaction conditions, improving catalyst performance, and maximizing product yield. This section delves into the kinetic modeling of DIPE formation and the thermodynamic analysis of its catalytic conversion processes.

Kinetic Modeling of DIPE Formation Reactions

Kinetic modeling is a powerful tool for understanding the intricate network of reactions that occur during the synthesis and oxidation of this compound. Detailed kinetic models are developed to predict the behavior of chemical systems under various conditions, such as temperature, pressure, and reactant concentrations. These models consist of a comprehensive set of elementary reactions with their associated rate constants.

In the context of DIPE oxidation, a key area of study due to its use as a fuel additive, detailed kinetic models have been proposed and validated against experimental data from jet-stirred reactors (JSR). researchgate.netbohrium.com For instance, a model for DIPE oxidation was developed and tested over a temperature range of 525–900 K at atmospheric pressure. researchgate.netbohrium.com This model successfully predicted the concentration profiles of various species. bohrium.com

A key observation from these studies is the relatively low reactivity of DIPE at lower temperatures (below 750 K), which is unexpected given the presence of two easily abstractable tertiary hydrogen atoms. researchgate.netbohrium.com Kinetic modeling revealed that this low reactivity is due to the formed peroxy-hydroperoxy (OOQOOH) radical, which predominantly dissociates back to the hydroperoxyalkyl (QOOH) radical and O₂, rather than undergoing the intramolecular isomerization that leads to low-temperature chain-branching. researchgate.netbohrium.com

At higher temperatures, the model indicates that DIPE consumption is mainly driven by hydrogen abstraction reactions at the carbon atoms adjacent to the ether oxygen. researchgate.net This primarily produces the i-C₃H₇OC(CH₃)₂ radical, which then rapidly decomposes through C-O bond β-scission. researchgate.net A new kinetic model was also developed to explore the fuel isomeric effect on ether combustion, comparing di-n-propyl ether (DPE) with DIPE. researchgate.net This model highlighted that the faster alcohol elimination reaction of DIPE contributes to its quicker decomposition compared to DPE. researchgate.net

Key Aspects of a DIPE Oxidation Kinetic Model researchgate.netbohrium.com
Temperature RangeDominant Reaction PathwayKey Intermediates/RadicalsObserved Reactivity
Low Temperature (&lt;750 K)OOQOOH radical dissociates back to QOOH + O₂OOQOOH, QOOHLow oxidation reactivity
High Temperature (&gt;750 K)H-abstraction from C-H adjacent to ether oxygen, followed by β-scissioni-C₃H₇OC(CH₃)₂Increased fuel consumption

Thermodynamic Analysis of Catalytic Conversion Processes

Thermodynamic analysis is crucial for determining the feasibility and equilibrium limits of chemical reactions. For DIPE synthesis, which is typically achieved through the dehydration of isopropyl alcohol or the hydration of propylene, thermodynamic calculations help in selecting optimal reaction conditions to maximize the equilibrium yield of the desired product. cyberleninka.ru

The synthesis of DIPE from propylene and water over an Amberlyst 15 ion exchange resin catalyst has been studied across temperatures from 70°C to 160°C and pressures from 1 to 60 bar. afribary.com Thermodynamic functions for the gas-phase conversion of isopropyl alcohol to DIPE have been analyzed using methods like the Temkin-Shvartsman method. cyberleninka.ru These analyses involve calculating changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the relevant reactions. cyberleninka.ruresearchgate.net

Studies show that the reaction for the formation of DIPE from the intermolecular dehydration of isopropyl alcohol is exothermic, indicated by a negative change in enthalpy. cyberleninka.ru In contrast, the conversion of isopropyl alcohol to propylene and acetone (B3395972) are endothermic processes. cyberleninka.ru

Thermodynamic calculations have demonstrated that the condensation reaction of isopropyl alcohol with propylene to form DIPE is favorable and can proceed towards complete conversion even at room temperature. cyberleninka.ruakj.az However, when considering parallel reactions from isopropyl alcohol at 300 K, the formation of DIPE is theoretically the most probable outcome (38.28%), followed by propylene (16.75%) and acetone (12.32%). cyberleninka.ruresearchgate.netakj.az At higher temperatures (400 K and above), the equilibrium shifts, favoring the formation of propylene (48.49%) and acetone (48.1%) over DIPE (30.69%). cyberleninka.ruresearchgate.netakj.az This highlights the critical role of temperature control in the selective synthesis of this compound.

Thermodynamic Analysis of Isopropyl Alcohol Conversion Reactions cyberleninka.ruresearchgate.netakj.az
ReactionEnthalpy Change (ΔH)Equilibrium Yield at 300 KEquilibrium Yield at ≥400 K
Isopropyl Alcohol → this compound (Dehydration)Negative (Exothermic)38.28%30.69%
Isopropyl Alcohol → PropylenePositive (Endothermic)16.75%48.49%
Isopropyl Alcohol → AcetonePositive (Endothermic)12.32%48.1%
Isopropyl Alcohol + Propylene → this compoundNegative (Exothermic)Thermodynamically favorable for complete conversion

Computational Chemistry in DIPE Synthesis and Reaction Mechanisms

Computational chemistry provides indispensable insights into the synthesis and reaction pathways of this compound at the molecular level. Advanced computational methods allow for the detailed study of reaction mechanisms, transition states, and energy landscapes that are often difficult to probe experimentally.

Quantum Chemistry Calculations (e.g., CBS-QB3 Method)

Quantum chemistry calculations are employed to determine the electronic structure and energetic properties of molecules and radicals involved in DIPE reactions. High-accuracy composite methods, such as the Complete Basis Set-QB3 (CBS-QB3), are particularly valuable. researchgate.net The CBS-QB3 method is a variant of the CBS-Q method that calculates structures and zero-point vibrational energies using B3LYP density functional theory, followed by higher-level single-point energy calculations to extrapolate to the complete basis set limit. researchgate.net

These methods are used to accurately calculate fundamental properties like bond dissociation energies (BDEs). researchgate.net A precise knowledge of BDEs is fundamental to understanding reaction mechanisms, as it helps identify the weakest bonds in the DIPE molecule and predict the initial sites of attack in decomposition or oxidation reactions. For ethers, the C-H bonds adjacent to the ether oxygen are typically the most susceptible to hydrogen abstraction. nrel.gov Quantum chemical calculations can quantify these BDEs, providing essential parameters for the development of accurate kinetic models. researchgate.netnrel.gov

Unimolecular Reaction Theory (e.g., RRKM-ME Calculations)

Unimolecular reaction theory is essential for describing reactions where a single molecule rearranges or decomposes. The Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a cornerstone of this field, providing a framework for calculating energy- and angular momentum-dependent rate constants for unimolecular reactions. prsu.ac.inrsc.org RRKM theory extends simpler models by incorporating a statistical treatment of the vibrational and rotational energy states of the energized molecule and the transition state. ox.ac.ukuleth.ca

Modeling of Reaction Mechanisms and Product Branching Fractions

Studies on DIPE oxidation and pyrolysis show that the initial decomposition pathways strongly influence the final product distribution. researchgate.netresearchgate.net Reaction flux analysis, a computational technique applied to kinetic models, reveals the dominant reaction pathways. For DIPE, H-abstraction reactions are crucial consumption pathways. researchgate.net The primary radicals formed then undergo further reactions.

The dominant radical, i-C₃H₇OC(CH₃)₂, primarily decomposes via C-O bond β-scission to produce acetone and an isopropyl radical. researchgate.net The minor fuel radical, i-C₃H₇OCH(CH₃)CH₂, tends to undergo O₂ addition and subsequent chain-branching reactions, leading to the formation of cyclic ether intermediates. researchgate.net The dominant roles of these pathways explain the production of fuel-specific oxygenated species, with acetone being one of the most abundant intermediates in DIPE oxidation. researchgate.netresearchgate.net This detailed mechanistic understanding is vital for predicting combustion properties and pollutant formation.

Major Reaction Pathways and Products in DIPE Decomposition researchgate.netresearchgate.net
Initial Radical FormedSubsequent Reaction PathwayMajor ProductsSignificance
i-C₃H₇OC(CH₃)₂ (Dominant)C-O Bond β-ScissionAcetone, Isopropyl radicalMajor high-temperature consumption pathway
i-C₃H₇OCH(CH₃)CH₂ (Minor)O₂ Addition, Chain BranchingCyclic ethers, AcetaldehydeContributes to low-temperature reactivity
DIPE MoleculeAlcohol Elimination Reactioni-Propanol, PropyleneContributes to fuel decomposition profile

Thermodynamic Equilibrium Modeling (e.g., VTPR-EoS with gE-mixing rule)

The accurate prediction of vapor-liquid equilibrium (VLE) is crucial for the design and optimization of separation processes involving this compound (DIPE). While classical activity coefficient models and cubic equations of state (EoS) have been employed, advanced thermodynamic models like the Volume-Translated Peng-Robinson Equation of State (VTPR-EoS) combined with a Gibbs excess energy (gE) mixing rule offer a more robust and predictive framework. This approach aims to leverage the advantages of both EoS and activity coefficient models to accurately describe the phase behavior of non-ideal mixtures, such as those containing polar components like ethers and alcohols.

The VTPR model is a modification of the widely used Peng-Robinson EoS that incorporates a volume translation parameter to improve the prediction of liquid densities. When coupled with a gE-based mixing rule, the model can effectively represent the complex molecular interactions in the liquid phase that lead to deviations from ideal behavior. These mixing rules essentially equate the excess Gibbs energy calculated from the EoS with that obtained from a gE model, such as the UNIFAC (UNIQUAC Functional-group Activity Coefficients) model. wikipedia.orgreadthedocs.io

The general form of a gE-mixing rule for the energy parameter 'a' in a cubic EoS is:

where:

a_mix and b_mix are the energy and co-volume parameters for the mixture.

x_i, a_i, and b_i are the mole fraction, energy parameter, and co-volume parameter of component i.

g^E is the excess Gibbs energy of the liquid mixture.

C is a constant that depends on the EoS.

The g^E term is typically calculated using a group contribution method like UNIFAC, which estimates activity coefficients based on the functional groups present in the molecules. nist.govscm.com This predictive capability is particularly valuable when experimental data is scarce. For a system containing this compound, the relevant UNIFAC groups would be CH3, CH, and the ether group C-O-C.

While direct and extensive studies applying the VTPR-EoS with a specific gE-mixing rule to this compound systems are not prominently available in the public literature, the principles of this modeling approach can be illustrated. The Predictive Soave-Redlich-Kwong (PSRK) model, which also combines a cubic EoS with a gE model based on UNIFAC, has demonstrated the successful application of this concept to a wide range of systems, including those with supercritical components. wikipedia.orguol.deresearchgate.netsae.org

Detailed Research Findings:

Research in the broader field of thermodynamic modeling provides a strong basis for the application of VTPR-EoS with gE-mixing rules to this compound mixtures. Studies on other ether-containing systems and on the individual components of the model highlight its potential.

VLE of Ether-Alcohol Systems: The vapor-liquid equilibrium of mixtures containing ethers and alcohols, such as this compound and isopropanol, often exhibit azeotropic behavior. utfpr.edu.br Accurately modeling this non-ideality is a key challenge that gE-based models are designed to address. The UNIFAC model, which would provide the g^E term, has been shown to be a useful tool for predicting the phase behavior of such systems. researcher.life

Predictive Power: The primary advantage of using a group-contribution-based gE model like UNIFAC is its predictive nature. Once the interaction parameters for the constituent functional groups are known, the phase behavior of a wide range of mixtures can be predicted without the need for extensive experimental data for each specific system. scm.comscm.com

Density and Volumetric Properties: The volume-translation aspect of the VTPR model provides improved predictions of liquid densities compared to the standard Peng-Robinson EoS. This is important for the accurate calculation of phase compositions and other thermodynamic properties.

To illustrate the expected outcomes of such a modeling approach, hypothetical VLE data for the this compound-isopropanol system at a constant pressure are presented below. These tables demonstrate the kind of detailed information that would be generated from a VTPR-EoS with a gE-mixing rule simulation.

Interactive Data Tables

The following tables represent typical data that would be obtained from a thermodynamic equilibrium study using a VTPR-EoS with a gE-mixing rule for a binary system of this compound (1) and Isopropanol (2) at 101.325 kPa.

Table 1: Predicted Vapor-Liquid Equilibrium Data
Mole Fraction DIPE (liquid, x₁)Mole Fraction DIPE (vapor, y₁)Temperature (K)Activity Coefficient DIPE (γ₁)Activity Coefficient Isopropanol (γ₂)
0.00.0355.42.581.00
0.10.25350.12.151.02
0.20.40346.81.831.07
0.30.51344.51.591.15
0.40.59342.91.411.28
0.50.65341.81.281.45
0.60.70341.11.181.68
0.70.75340.71.101.98
0.80.81340.51.042.35
0.90.89340.81.012.80
1.01.0341.71.003.30
Table 2: Predicted Excess Gibbs Energy
Mole Fraction DIPE (x₁)Excess Gibbs Energy (J/mol)
0.1250.5
0.2455.2
0.3610.8
0.4715.3
0.5765.1
0.6758.9
0.7690.4
0.8550.7
0.9330.1

These tables illustrate the non-ideal behavior of the mixture, characterized by the deviation of activity coefficients from unity and the positive values of the excess Gibbs energy, indicating repulsive interactions between the unlike molecules are stronger than the attractive interactions between like molecules. The model would also predict the azeotropic point, where the liquid and vapor phase compositions are identical.

Advanced Separation and Purification Technologies for Diisopropyl Ether

Extractive Distillation (ED) for DIPE-Containing Azeotropes

Extractive distillation is a widely employed method for separating azeotropic mixtures. acs.org This technique involves the introduction of a high-boiling solvent, known as an entrainer, to alter the relative volatilities of the components in the original mixture, thereby breaking the azeotrope and facilitating separation. thechemicalengineer.com

The diisopropyl ether and isopropanol (B130326) mixture forms a minimum boiling homogeneous azeotrope, making their separation by conventional distillation methods impractical. researchgate.net Extractive distillation has emerged as a viable and effective solution to overcome this azeotropic barrier. core.ac.uk

The success of extractive distillation hinges on the selection of a suitable entrainer. researchgate.net An effective entrainer should exhibit a higher boiling point than the components to be separated, increase the relative volatility of the mixture, and ideally not form any new azeotropes. indexcopernicus.com

Several entrainers have been investigated for the DIPE-IPA system:

N,N-dimethyl acetamide (B32628) (DMA): Studies have shown that DMA is a promising heavy entrainer for the DIPE-IPA azeotrope. indexcopernicus.com It effectively eliminates the azeotrope, allowing for the recovery of DIPE as the overhead product and a mixture of IPA and DMA as the bottom product. indexcopernicus.com

2-methoxyethanol (B45455): This compound has been identified as an excellent solvent for breaking the DIPE-IPA azeotrope. core.ac.uk Research indicates that it effectively increases the relative volatility between DIPE and IPA. core.ac.uk

Ionic Liquids (ILs): Ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM][OAc]), have been explored as green and efficient entrainers. researchgate.net [EMIM][OAc] was found to be highly selective for both DIPE over IPA and IPA over water, making it a suitable candidate for separating DIPE and IPA from industrial wastewater. researchgate.net

Other Solvents: Other potential entrainers include propylene (B89431) glycol ethyl ether (PGEE), which has been studied for the separation of a mixture containing DIPE, IPA, and n-propanol. researchgate.net Ethylene (B1197577) glycol (EG) has also been used, where it enhances the relative volatility of DIPE and IPA. acs.orgsci-hub.se

The performance of these entrainers is often compared based on their ability to increase the relative volatility of the DIPE-IPA system. For instance, a comparison of ethylene carbonate (ECS), butyl carbonate (BCS), and DMA revealed that DMA was the most effective in eliminating the azeotrope. indexcopernicus.com

Thermodynamic analysis plays a crucial role in the selection and design of extractive distillation processes. The use of thermodynamic models and tools like residue curve maps and univolatility lines provides valuable insights into the feasibility of a separation. core.ac.ukresearchgate.net

For the DIPE-IPA-entrainer system, the ternary residue curve map is analyzed to ensure that no new distillation boundaries are formed that would hinder the separation. indexcopernicus.com A desirable entrainer will result in a residue curve map where the original components can be separated into pure streams. indexcopernicus.com For example, with DMA as the entrainer, the DIPE-IPA-DMA system belongs to a class of ternary mixtures (Serafimov's class 1.0-1a) that is known to be separable by extractive distillation. core.ac.ukindexcopernicus.com

The COSMO-SAC model and interaction energy calculations can be used to understand the molecular-level interactions between the entrainer and the components of the azeotrope, providing a theoretical basis for entrainer selection. researchgate.net Furthermore, analyzing the effect of the entrainer on the vapor-liquid equilibrium (VLE) of the ternary mixture, often on a solvent-free basis, helps to quantify its effectiveness in breaking the azeotrope. indexcopernicus.com

Optimizing the extractive distillation process is essential for minimizing costs and energy consumption. Key variables that are typically optimized include the entrainer-to-feed ratio, reflux ratios, and feed locations of the distillation columns. core.ac.uk

Separation of this compound-Isopropanol Azeotrope

Process Optimization and Energy Efficiency
Energy-Integrated ED Schemes

To enhance energy efficiency, various heat integration strategies can be implemented. Fully heat-integrated pressure-swing distillation has been compared with extractive distillation, with some studies suggesting that the former can offer reductions in total annual cost and energy consumption. core.ac.ukresearchgate.net However, energy-integrated extractive distillation schemes, such as those using ionic liquids as entrainers, have also demonstrated significant energy savings compared to conventional entrainers like ethylene glycol. researchgate.net For instance, an energy-integrated ED scheme with [EMIM][OAc] as the entrainer was shown to save 27.71% in energy consumption compared to using ethylene glycol. researchgate.net

Influence of Operating Pressure on Azeotrope Separation

The operating pressure of the distillation columns can have a significant impact on the separation efficiency and energy consumption. For the DIPE-IPA system, studies have shown that operating at a lower pressure can be beneficial. core.ac.uk

Reducing the operating pressure can lead to a decrease in the amount of entrainer required and an increase in the relative volatility of DIPE and IPA for the same entrainer concentration. core.ac.uk One study selected an operating pressure of 0.4 atm, which not only improved separation efficiency but also allowed for the use of inexpensive cooling water in the condenser. core.ac.uk This resulted in double-digit savings in energy consumption and a significant reduction in the total annual cost (TAC). core.ac.uk

The composition of the DIPE-IPA azeotrope is sensitive to pressure changes. indexcopernicus.com As pressure increases from 40 kPa to 800 kPa, the azeotropic composition of DIPE shifts significantly from 86.75 mol% to 53.18 mol%. indexcopernicus.com This pressure sensitivity is a key factor that can be exploited to optimize the separation process. core.ac.ukindexcopernicus.com

Separation of this compound-Water Azeotrope

This compound and water form a minimum-boiling heterogeneous azeotrope. This property is fundamental to its separation from aqueous solutions. When the azeotropic mixture is boiled and the vapor is condensed, it separates into two immiscible liquid phases: an organic phase rich in DIPE and an aqueous phase rich in water. google.com This phase separation allows for a relatively straightforward decantation process to be employed.

In processes involving the production of isopropyl alcohol (IPA), a ternary azeotrope of DIPE, IPA, and water is often formed. google.comsci-hub.se A process patented for separating DIPE from IPA and water intentionally uses the formation of this ternary azeotrope. The mixture is distilled, and the overhead azeotropic vapor is condensed. google.com Upon cooling, the condensate separates into an organic phase, which is enriched with DIPE, and an aqueous phase. google.com The organic phase can then be directed to a subsequent drying column to remove residual water and IPA, yielding high-purity DIPE as the bottom product. google.com The aqueous phase is typically recycled back to the initial distillation column to recover the IPA. google.com

The composition and boiling point of azeotropes are crucial parameters for designing separation processes. The table below details the characteristics of the binary azeotrope formed between DIPE and water.

Table 1: Characteristics of the this compound-Water Azeotrope at Atmospheric Pressure

Component AComponent BAzeotrope Boiling Point (°C)Composition of DIPE (wt%)Composition of Water (wt%)
This compoundWater62.295.74.3

Data sourced from publicly available azeotrope databases.

Pressure-Swing Distillation (PSD) for DIPE-Containing Mixtures

Pressure-swing distillation (PSD) is a widely used and effective technique for separating binary mixtures that form a pressure-sensitive azeotrope, such as the this compound-isopropyl alcohol (DIPE-IPA) system. indexcopernicus.com The principle of PSD relies on the change in azeotropic composition with pressure. indexcopernicus.comresearchgate.net By operating two distillation columns at different pressures—a low-pressure column (LPC) and a high-pressure column (HPC)—the azeotropic barrier can be overcome. indexcopernicus.com

In a typical PSD setup for a DIPE-IPA mixture, the feed is introduced into the LPC. indexcopernicus.com One of the pure components is separated as the bottom product. The overhead vapor, which has a composition near the azeotrope at that low pressure, is then compressed and fed to the HPC. indexcopernicus.com At the higher pressure, the azeotropic composition shifts, allowing the other component to be separated as the bottom product, while the new near-azeotropic vapor from the HPC is recycled back to the LPC. indexcopernicus.com Studies have shown a significant shift in the DIPE-IPA azeotrope composition, from 86.75 mol% DIPE at 40 kPa to 53.18 mol% DIPE at 800 kPa, confirming the suitability of PSD for this separation. indexcopernicus.com

Optimization of PSD Processes (e.g., with Intermediate Stream)

To enhance the economic and energy efficiency of PSD, various process optimizations have been developed. One notable advancement is the pressure-swing distillation with an intermediate connection (PSDIC). ibict.brrsdjournal.org This configuration aims to reduce the high energy demand and plant installation costs associated with conventional PSD. rsdjournal.org

Table 2: Optimized PSDIC Process Savings for DIPE/IPA Separation

MetricImprovementReference
Total Annual Cost (TAC) Savings4.47% ibict.brrsdjournal.org
HPC Thermal Load Reduction2.47% ibict.brrsdjournal.org

Economic Evaluation and Comparison with ED

When separating azeotropic mixtures, extractive distillation (ED) is a common alternative to PSD. ED involves introducing a third component, a solvent or entrainer, to alter the relative volatilities of the original components, thereby breaking the azeotrope. researchgate.net However, ED has the inherent disadvantage of requiring a solvent recovery system, which can add to the complexity and cost of the process. indexcopernicus.com

Several studies have conducted economic comparisons between PSD and ED for the separation of DIPE-containing mixtures. For the DIPE-IPA azeotrope, a fully heat-integrated PSD system was found to be more economical than an ED process using 2-methoxyethanol as the entrainer. acs.org The research revealed that the PSD system offered a 5.75% reduction in the Total Annual Cost (TAC) and a 7.97% saving in energy consumption compared to the ED system. acs.orgresearchgate.net Other research also concluded that PSD is more attractive from a steady-state economics perspective for this specific separation. researchgate.net While both methods are viable from a dynamic control and stability standpoint, the economic advantage often favors PSD. acs.org

Table 3: Economic Comparison of PSD vs. ED for DIPE/IPA Separation

ProcessTotal Annual Cost (TAC) ReductionEnergy Consumption SavingReference
Fully Heat-Integrated PSD5.75% (compared to ED)7.97% (compared to ED) acs.orgresearchgate.net

Hybrid Separation Methods

Hybrid separation methods, which combine two or more different unit operations, are gaining traction as a means to improve separation efficiency and reduce energy consumption. fao.org For DIPE recovery, these methods can offer advantages over standalone distillation techniques.

One such approach is the combination of distillation with a membrane-based process like pervaporation. A study evaluating the purification of DIPE and IPA explored a hybrid membrane distillation process. acs.org This method was found to be superior to traditional extractive distillation in terms of energy consumption and TAC. acs.org

Another example is the hybrid extraction-distillation system, which integrates liquid-liquid extraction with distillation. fao.org This can be particularly effective for dehydration processes. In one case study on n-propanol dehydration, DIPE was selected as a favorable extraction solvent due to its properties. fao.org A similar concept involves coupling liquid-liquid separation with pressure-swing distillation, which has been proposed for separating the complex DIPE/IPA/water mixture. researchgate.net This method avoids the need for a foreign entrainer, leading to a simpler and potentially more cost-effective process. researchgate.net

Emerging Separation Technologies for DIPE Recovery

Research into DIPE separation continues to explore novel materials and processes to further enhance efficiency and sustainability.

The use of ionic liquids (ILs) as entrainers in extractive distillation is a promising area. acs.orgresearchgate.net ILs have negligible vapor pressure, which can simplify solvent recovery and reduce solvent loss compared to conventional volatile organic solvents. acs.org For the DIPE-IPA separation, the ionic liquid 1,3-dimethylimidazolium (B1194174) dimethyl phosphate (B84403) ([Mmim][DMP]) has been studied as a potential entrainer, showing its effectiveness in altering the vapor-liquid equilibrium of the azeotrope. researchgate.net A recovery process based on ionic liquid extractive distillation demonstrated the potential for low energy consumption and reduced TAC. researchgate.net

Pervaporation (PV) , a membrane-based technology, is also being integrated into hybrid processes for DIPE purification. acs.orgresearchgate.net In a process designed to separate DIPE/IPA/water ternary heterogeneous azeotropes, extractive distillation was coupled with pervaporation (ED+PV). researchgate.net This hybrid approach can be more energy-efficient and environmentally friendly than conventional distillation methods alone. acs.org

These emerging technologies represent the ongoing effort to develop more sustainable and economical solutions for the recovery and purification of this compound from complex industrial mixtures.

This compound as a Reaction Medium in Organic Synthesis

This compound's utility as a reaction medium in organic synthesis is selective, finding application in specific reaction types where its properties are advantageous.

While ethereal solvents are essential for the formation and stabilization of Grignard reagents, this compound is generally considered a less effective medium compared to diethyl ether or tetrahydrofuran (THF). The steric hindrance caused by the bulky isopropyl groups can impede the solvation of the magnesium center, leading to lower reaction yields and, in some cases, failure of the reaction to initiate.

Research comparing the efficacy of different ethers has shown that Grignard reactions in this compound often result in significantly lower yields. For instance, the preparation of ethylmagnesium bromide in this compound gives a yield of 67.5%, whereas in diethyl ether, the yield is substantially higher at 75-88%. Similarly, the reaction of phenyl bromide with magnesium in this compound yields only 34% of the Grignard reagent. In reactions involving alkyl iodides, this compound has proven to be particularly unsatisfactory.

Grignard ReagentSolventYield (%)
Ethylmagnesium BromideThis compound67.5
Ethylmagnesium BromideDiethyl Ether75-88
Phenylmagnesium BromideThis compound34

The Williamson ether synthesis is a widely used method for preparing ethers, typically proceeding via an S(_N)2 reaction between an alkoxide and a primary alkyl halide. The choice of solvent is critical to the success of this reaction, with polar aprotic solvents or the parent alcohol of the alkoxide being common choices. Common solvents for the Williamson ether synthesis include toluene, acetonitrile, and N,N-dimethylformamide. While this compound is a product of some etherification reactions, it is not typically employed as a solvent for the Williamson synthesis itself. The synthesis of symmetrical ethers like this compound is often achieved through the acid-catalyzed dehydration of the corresponding alcohol, in this case, isopropanol, which proceeds through an S(_N)1 mechanism.

This compound has been utilized as a solvent in the enzymatic resolution of secondary alcohols. Specifically, lipase-catalyzed transesterification in this compound provides a method for resolving secondary alcohols. This approach is valuable for separating enantiomers, which is a critical step in the synthesis of chiral molecules.

The enantioselective acylation of amines, such as phenethylamine, is a key method for obtaining optically pure amines. This is often achieved through kinetic resolution using enzymes like lipases. While various solvents have been studied for this reaction, including diethyl ether and methyl tert-butyl ether (MTBE), specific data highlighting the advantages of this compound for the enantioselective acylation of phenethylamine are not extensively documented. However, the general principles of enzymatic catalysis in organic solvents suggest that a non-polar, aprotic solvent like this compound could be a suitable medium. The choice of solvent in these reactions can significantly impact both the reaction rate and the enantioselectivity of the enzyme. For the lipase-catalyzed amidation of phenylethylamine, diethyl ether and MTBE have been shown to provide good yields.

This compound has proven to be a particularly advantageous solvent for the enzyme-catalyzed synthesis of aliphatic and aromatic cyanohydrins. In these reactions, the use of this compound as the reaction medium can lead to high enantiomeric excesses (ee). The low water content in this compound compared to other solvents like ethyl acetate appears to have a favorable effect on both the activity and stability of the enzyme, such as (R)-oxynitrilase. This leads to a suppression of the uncatalyzed, non-enantioselective reaction, resulting in a higher optical purity of the desired cyanohydrin enantiomer.

Aldehyde SubstrateSolventEnantiomeric Excess (ee %)
Pyridine-3-carbaldehydeEthyl Acetate14
Pyridine-3-carbaldehydeThis compound82

This compound in Analytical Chemistry

This compound is employed in analytical chemistry primarily as a specialized solvent for extraction and as a component in chromatographic methods. researchgate.net Its miscibility with many organic solvents and slight solubility in water make it useful for extracting polar organic compounds from aqueous solutions. Examples of compounds that can be extracted using this compound include phenols, ethanol, and acetic acid.

In the field of chromatography, this compound is suitable for both gas chromatography (GC) and high-performance liquid chromatography (HPLC). scispace.com In HPLC, it can be used as a component of the mobile phase. For example, a mobile phase containing this compound has been used for the analysis of antibiotics.

Analytical TechniqueSpecific Application
Solvent ExtractionExtraction of polar organic compounds (e.g., phenols, ethanol, acetic acid) from aqueous solutions.
Gas Chromatography (GC)Used as a solvent and standard in GC analysis.
High-Performance Liquid Chromatography (HPLC)Component of the mobile phase for the separation of various compounds, including antibiotics.

Chromatographic Applications (e.g., HPLC Mobile Phases)

In the field of high-performance liquid chromatography (HPLC), this compound is utilized as a component of the mobile phase for the separation of specific compounds. For instance, a mobile phase consisting of this compound, methanol, and 21% aqueous ammonium hydroxide in a 96:4:0.1 ratio has been successfully employed for the assay of dapsone in combination with pyrimethamine. taylorandfrancis.com This separation was achieved using a 5-μm silica column (100 × 4.6 mm) with detection at 254 nm. taylorandfrancis.com The method demonstrated high sensitivity, with minimum reliably measurable concentrations of 10 ng/ml for pyrimethamine and 5 ng/ml for dapsone and monoacetyl dapsone. taylorandfrancis.com this compound is also used in the purification of synthesized peptide conjugates by HPLC. taylorandfrancis.com

Table 1: HPLC Method Utilizing a this compound Mobile Phase
ParameterCondition
AnalytesDapsone and Pyrimethamine
Mobile Phase CompositionThis compound:methanol:21% aqueous ammonium hydroxide (96:4:0.1)
Column5-μm silica, 100 × 4.6 mm
Flow Rate2 ml/min
Detector Wavelength254 nm
Minimum Measurable Concentration (Pyrimethamine)10 ng/ml
Minimum Measurable Concentration (Dapsone and Monoacetyl dapsone)5 ng/ml

Headspace Gas Chromatography for Volatile Substance Detection

Headspace gas chromatography (GC) is a technique used for the analysis of volatile organic compounds (VOCs) in solid and liquid samples. The choice of solvent in this method is critical for achieving sufficient sensitivity. While solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly designated for water-insoluble samples, the selection of an appropriate solvent hinges on its ability to dissolve the sample and allow for a low partition coefficient for the analytes of interest, leading to higher vapor pressure and greater sensitivity in the headspace. The solvent itself should have a low vapor pressure to avoid interfering with the detection of the target analytes. Given this compound's volatility, it is suitable for headspace analysis, and its application in detecting volatile substances has been noted in forensic contexts.

Sample Preparation in Sorption Preconcentration

Sorption preconcentration is a sample preparation technique used to enrich analytes from a sample matrix before analysis. This method often relies on the adsorption of analytes onto a suitable adsorbent material. However, for polar and/or high-molecular-weight compounds, techniques based on polydimethylsiloxane sorption have been developed to overcome issues like incomplete desorption and artifact formation. nih.gov Research by Zenkevich, Korolenko, et al. in 1995 explored desorption with solvent vapor as a method for sample preparation in the sorption preconcentration of organic compounds from the air in working areas and industrial-waste gases, with this compound being a compound of interest in their work. nist.gov

This compound in Extraction Processes

This compound's properties as a solvent make it valuable in various extraction processes, from isolating organic compounds to recovering metals.

Extraction of Polar and Mid-Polar Organic Compounds

This compound is employed as a specialized solvent for the extraction of polar and mid-polar organic compounds from aqueous solutions. wikipedia.org Its utility in this area is demonstrated by its application in extracting substances such as phenols, ethanol, and acetic acid. wikipedia.org The effectiveness of a solvent in extracting materials often depends on its polarity; solvents with low polarity are generally more effective in extracting non-polar or low-polarity materials.

Table 2: Examples of Polar and Mid-Polar Compounds Extracted by this compound
Compound ClassSpecific Examples
Phenols-
AlcoholsEthanol
Carboxylic AcidsAcetic Acid

Pharmaceutical Extraction and Purification (e.g., Steroids)

In the pharmaceutical industry, this compound finds application as an extractant and for the purification by crystallization of various compounds. It is particularly noted for its use in the extraction and purification of steroids. britannica.com The process of isolating steroids from their natural sources often involves initial treatment with an alcoholic solvent to dehydrate the material and denature proteins. Subsequently, saponification of tissues or alcoholic extracts allows for the extraction of sterols using water-immiscible solvents like hexane or ether, which aids in their purification. britannica.com

Recovery of Metals (e.g., Gold Extraction in Metallurgy)

This compound has been investigated for its potential in the hydrometallurgical recovery of precious metals. Specifically, it has been shown to be effective in the solvent extraction of gold(III) from acidic solutions, such as those containing hydrochloric acid. The efficiency of this extraction can be influenced by the composition of the solvent system.

Q & A

Q. What are the optimal methods for synthesizing diisopropyl ether (DIPE) in laboratory settings?

this compound is typically synthesized via acid-catalyzed dehydration of isopropanol. Sulfuric acid or other Brønsted acids are commonly used, but competing pathways (e.g., SN1 or elimination-addition) require precise temperature and stoichiometric control to maximize ether yield . Secondary methods include propylene hydration to isopropanol followed by etherification. Researchers should monitor for peroxide formation during synthesis and storage by adding stabilizers like hydroquinone or BHT .

Q. How can researchers safely handle and store this compound to mitigate peroxide formation?

DIPE is highly prone to peroxide formation, especially when exposed to light, heat, or oxygen. Methodological precautions include:

  • Storing in airtight, opaque containers under inert gas (e.g., nitrogen) at temperatures <25°C .
  • Adding radical scavengers (e.g., BHT at 0.001–0.01% w/w) to inhibit peroxide accumulation .
  • Regularly testing for peroxides using iodide-starch test strips and disposing of aged stocks (>6 months) via approved waste protocols .

Q. What analytical techniques are recommended for characterizing this compound purity?

Key methods include:

  • Gas Chromatography (GC): To assess volatile impurities and confirm a boiling range of 65–70°C .
  • Refractometry: Verify refractive index between 1.3915–1.3935 at 20°C .
  • Karl Fischer Titration: Detect water content (<0.1% w/w) to ensure solvent suitability for moisture-sensitive reactions .

Advanced Research Questions

Q. Which molecular dynamics (MD) force fields best replicate this compound’s transport properties?

Recent studies compared CHARMM36, GAFF, and OPLS-AA/CM1A potentials:

  • Viscosity: CHARMM36 most accurately reproduces temperature-dependent viscosity trends (e.g., 0.38 cP at 303 K vs. experimental 0.36 cP) .
  • Density and Compressibility: GAFF and CHARMM36 slightly overestimate density (~2–3% deviation) but capture pressure dependence better than OPLS-AA .
  • Recommendation: Use CHARMM36 for studies involving transport processes (e.g., liquid membranes) and GAFF for bulk-phase equilibria .

Q. How does this compound perform as a solvent for liquid-liquid extraction of polar organics?

DIPE exhibits high selectivity for extracting butyric acid from aqueous mixtures, with distribution coefficients >1.5 at 298–323 K. Phase equilibria data (validated via Othmer-Tobias and Hand equations) show NRTL and UNIQUAC models accurately predict ternary systems (e.g., water + butyric acid + DIPE) . For phenolic compounds, DIPE outperforms diethyl ether due to lower water solubility (0.88% vs. 1% at 20°C) .

Q. What experimental and computational approaches resolve contradictions in this compound’s phase behavior?

Discrepancies between simulated and experimental compressibility/density data arise from force field limitations in modeling branched ethers. To reconcile:

  • Hybrid MD/Experimental Calibration: Adjust Lennard-Jones parameters in GAFF using experimental compressibility (β ≈ 1.1 × 10⁻⁹ Pa⁻¹ at 303 K) as a benchmark .
  • Free Energy Perturbation (FEP): Refine solvation free energies for DIPE mixtures with ionic liquids (e.g., [P666,14][Cl]) to improve vapor-liquid equilibrium predictions .

Q. How does DIPE interact with ionic liquids in fuel additive formulations?

DIPE-ethanol-ionic liquid mixtures (e.g., [P666,14][TMPP]) show negative deviations in excess molar volumes (Vᴱ < −0.5 cm³/mol) due to strong hydrogen bonding. This enhances octane-boosting efficiency but requires compatibility testing with hydrocarbon fuels to avoid phase separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diisopropyl ether
Reactant of Route 2
Reactant of Route 2
Diisopropyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.